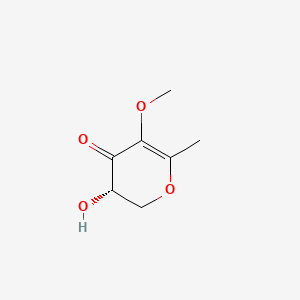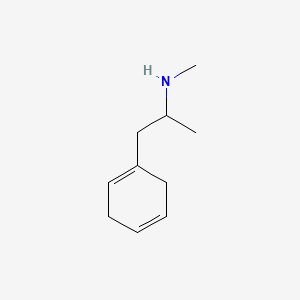
Dipropyl Sodium Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl Sodium Phosphate, also known as the dipropyl ester of phosphoric acid sodium salt, is an organophosphate compound with the molecular formula C6H15NaO4P. It is a sodium salt of dipropyl phosphate and is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dipropyl Sodium Phosphate can be synthesized through the esterification of phosphoric acid with propanol, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Esterification: Phosphoric acid reacts with propanol in the presence of a catalyst such as sulfuric acid to form dipropyl phosphate.
Neutralization: The dipropyl phosphate is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves continuous mixing and heating to maintain the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Dipropyl Sodium Phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and propanol.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the propyl groups are replaced by other nucleophiles.
Oxidation and Reduction: Although less common, this compound can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic catalysts.
Substitution Reactions: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Phosphoric acid and propanol.
Substitution Reactions: Various substituted phosphates depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Applications De Recherche Scientifique
Dipropyl Sodium Phosphate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and as a corrosion inhibitor in metal treatment processes.
Mécanisme D'action
The mechanism of action of Dipropyl Sodium Phosphate involves its interaction with various molecular targets and pathways. In biochemical systems, it can act as a phosphate donor, participating in phosphorylation reactions. It can also interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Sodium Phosphate: Includes monosodium phosphate, disodium phosphate, and trisodium phosphate. These compounds differ in the number of sodium ions and the degree of protonation of the phosphate group.
Dipropyl Phosphate: The non-sodium salt form of Dipropyl Sodium Phosphate.
Other Organophosphates: Compounds such as dimethyl phosphate and diethyl phosphate, which have different alkyl groups attached to the phosphate.
Uniqueness: this compound is unique due to its specific alkyl groups (propyl) and its sodium salt form, which imparts distinct solubility and reactivity properties. Its ability to act as a phosphate donor and its compatibility with various chemical and biological systems make it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
4545-54-4 |
|---|---|
Formule moléculaire |
C6H14NaO4P |
Poids moléculaire |
204.14 g/mol |
Nom IUPAC |
sodium;dipropyl phosphate |
InChI |
InChI=1S/C6H15O4P.Na/c1-3-5-9-11(7,8)10-6-4-2;/h3-6H2,1-2H3,(H,7,8);/q;+1/p-1 |
Clé InChI |
ABRPCPUEDVVPRS-UHFFFAOYSA-M |
SMILES |
CCCOP(=O)(O)OCCC.[Na] |
SMILES canonique |
CCCOP(=O)([O-])OCCC.[Na+] |
Synonymes |
Dipropyl Ester Phosphoric Acid Sodium Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-[3-Acetylamino-4-[4-(4-nitro-2-sulfostyryl)-3-sulfophenylazo]anilino]-6-chloro-1,3,5-triazin-2-ylamino]-1,4-benzenedisulfonic acid tetrasodium salt](/img/structure/B570136.png)




